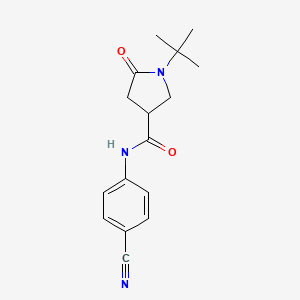
3-(4-fluorophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various fields of science. Also known as FPhOx, this compound contains an oxadiazole ring and a phenyl ring, with a fluorine atom attached to the phenyl ring. In
Scientific Research Applications
FPhOx has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, FPhOx has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In materials science, FPhOx has been used as a building block for the synthesis of various polymers and materials. In biochemistry, FPhOx has been studied for its interactions with various enzymes and proteins.
Mechanism of Action
The mechanism of action of FPhOx is not yet fully understood. However, it has been suggested that FPhOx may act as an inhibitor of various enzymes and proteins, leading to the modulation of various biological pathways. For example, FPhOx has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which may have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
FPhOx has been shown to have various biochemical and physiological effects. For example, FPhOx has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition may be due to the modulation of various signaling pathways involved in cell growth and proliferation. FPhOx has also been shown to have antioxidant and anti-inflammatory effects, which may have therapeutic implications in the treatment of various diseases such as cardiovascular disease and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using FPhOx in lab experiments is its relatively simple synthesis method. FPhOx can be synthesized using commercially available starting materials and a simple reaction scheme. Additionally, FPhOx has been shown to have relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one of the limitations of using FPhOx in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are many potential future directions for the study of FPhOx. One potential direction is the development of FPhOx-based materials with unique properties such as conductivity or luminescence. Another potential direction is the study of FPhOx as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, the study of FPhOx as a potential modulator of various biological pathways may lead to the discovery of new therapeutic targets and treatments for various diseases.
Synthesis Methods
The synthesis of FPhOx involves the reaction of 4-fluoroaniline with 2-phenylethyl isocyanate in the presence of a catalyst. This reaction results in the formation of FPhOx, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-14-9-7-13(8-10-14)16-18-15(20-19-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFRFMZBEAAICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354526.png)
![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)

![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5354562.png)
![N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5354563.png)
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine-2,4-diol](/img/structure/B5354591.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5354617.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5354632.png)
